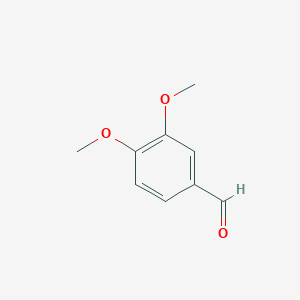

3,4-Dimethoxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

6.32 mg/mL at 25 °C

insoluble in cold water; soluble in hot water oils

soluble (in ethanol)

Synonyms

Canonical SMILES

Veratraldehyde (3,4-dimethoxybenzaldehyde), a derivative of vanillin, is a naturally occurring compound found in various plants like peppermint, ginger, raspberry, and bourbon vanilla []. While its primary applications lie in the food and fragrance industries, veratraldehyde has also piqued the interest of researchers in various scientific fields. Here's an overview of its potential and ongoing research:

Synthesis and Green Chemistry

Developing efficient and environmentally friendly methods for synthesizing veratraldehyde is a crucial area of research. Traditional methods often involve harsh chemicals and generate hazardous byproducts. Researchers are exploring alternative strategies like catalytic processes using renewable materials and mild reaction conditions [, ]. This aligns with the principles of green chemistry, aiming for sustainable and environmentally conscious production methods.

Potential Anti-HIV Activity

Studies suggest veratraldehyde plays a role in the synthesis of (+)-lithospermic acid, which exhibits anti-HIV activity []. This discovery has opened up avenues for exploring the potential of veratraldehyde and its derivatives in the fight against HIV/AIDS. However, further research is needed to understand the underlying mechanisms and validate its effectiveness as a potential therapeutic agent.

Antifungal Properties

Veratraldehyde has shown promising antifungal activity against the aflatoxigenic fungus Aspergillus flavus, a major food contaminant known for producing harmful toxins []. This finding suggests its potential application in developing natural antifungal agents for food preservation and agricultural purposes. Further studies are needed to investigate its efficacy and safety in various contexts.

Other Potential Applications

Veratraldehyde's unique chemical properties and potential biological activities are attracting research interest in various domains. Some ongoing explorations include:

3,4-Dimethoxybenzaldehyde, also known as veratraldehyde, is an organic compound with the molecular formula and a molecular weight of approximately 166.1739 g/mol. It features a benzene ring substituted with two methoxy groups at the 3 and 4 positions and an aldehyde functional group. This compound is notable for its pleasant woody fragrance and is derived from vanillin through methylation processes .

3,4-Dimethoxybenzaldehyde has various synonyms, including methylvanillin and protocatechualdehyde dimethyl ether, indicating its structural similarities to other aromatic compounds .

Example Reaction

One specific reaction pathway includes:

- Formation of a cation radical from 1-(3',4'-dimethoxyphenyl) propene.

- Interaction with water and molecular oxygen leading to hydroperoxy compounds.

- Deacetylation yielding veratraldehyde as a final product .

Research indicates that 3,4-dimethoxybenzaldehyde possesses various biological activities. It has been studied for its potential antimicrobial properties and has shown effectiveness against certain bacterial strains . Additionally, it is recognized for its ability to act as a flavorant and odorant in food and cosmetic industries due to its pleasant scent.

Several methods are available for synthesizing 3,4-dimethoxybenzaldehyde:

- Methylation of Vanillin: The most common method involves the methylation of vanillin using methyl iodide or dimethyl sulfate in the presence of a base.

- Oxidation of Veratral: Another synthetic route includes the oxidation of veratral using oxidizing agents like potassium permanganate or chromium trioxide.

- From Propenyl Compounds: As noted in previous studies, it can be synthesized through enzymatic reactions involving lignin peroxidase from propenyl derivatives .

3,4-Dimethoxybenzaldehyde is widely used in various fields:

- Flavoring Agent: It is commonly used as a flavorant in food products due to its sweet and woody aroma.

- Fragrance Industry: The compound is utilized in perfumes and cosmetics for its appealing scent.

- Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of several pharmaceutical compounds including amiquinsin and prazosin .

- Chemical Research: Its unique properties make it valuable in chemical research for developing new compounds.

Studies have indicated that 3,4-dimethoxybenzaldehyde forms inclusion complexes with cyclodextrins, enhancing its solubility and stability in various applications . Additionally, it has been shown to react with other organic compounds to yield dye intermediates, expanding its utility in organic synthesis.

Several compounds share structural similarities with 3,4-dimethoxybenzaldehyde. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Vanillin | Contains one methoxy group | Known for its sweet flavor and aroma |

| Veratraldehyde | Identical structure but may differ in reactivity | Used primarily as a flavoring agent |

| Protocatechuic Aldehyde | Contains hydroxyl groups instead of methoxy | Exhibits different biological activities |

| 2-Methoxy-4-methylbenzaldehyde | Contains a methyl group at the 4-position | Has distinct aromatic properties differing from veratraldehyde |

3,4-Dimethoxybenzaldehyde's unique combination of two methoxy groups and an aldehyde functional group distinguishes it from these similar compounds, making it particularly valuable in both industrial applications and research contexts .

Physical Description

Solid

white crystalline solid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

281.00 °C. @ 760.00 mm Hg

Flash Point

Heavy Atom Count

LogP

1.22

Appearance

Melting Point

58 °C

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index